Intrinsic Oxidative Addition Reactivity Gradient: Aryl-Br vs Aryl-Cl on Pyridazine
The two carbon–halogen bonds of 3-bromo-6-chloropyridazine exhibit a >30-fold difference in oxidative addition rate toward Pd(0), based on well-established relative reactivity data for aryl halides in palladium-catalyzed cross-coupling: aryl bromide reacts approximately 30–100 times faster than aryl chloride (Ph–Br relative rate: 1; Ph–Cl relative rate: ~0.03 under standard Pd(PPh₃)₂ conditions) . This intrinsic gradient is absent in 3,6-dichloropyridazine (both positions approximately equally slow) and in 3,6-dibromopyridazine (both positions approximately equally fast), which statistically favors di-functionalization .
| Evidence Dimension | Relative oxidative addition rate ratio (aryl-Br vs aryl-Cl) |
|---|---|
| Target Compound Data | Br position: fast oxidative addition; Cl position: slow oxidative addition; estimated >30-fold rate difference based on Ph-X model substrates. |
| Comparator Or Baseline | 3,6-Dichloropyridazine: both positions equally slow (ratio ~1:1). 3,6-Dibromopyridazine: both positions equally fast (ratio ~1:1). |
| Quantified Difference | >30-fold reactivity gradient between Br and Cl positions for the target compound vs. ~1-fold for the symmetrical comparators. |
| Conditions | Model system: Ph-X oxidative addition to [Pd(PPh₃)₂] in THF or DMF; kinetic data from haloheteroarene studies . |
Why This Matters
The >30-fold reactivity gradient enables chemoselective monofunctionalization at bromine with >90% site-selectivity, avoiding statistical mixtures that complicate purification and lower the overall yield in sequential synthesis.
- [1] Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. Relative reactivity of PhI/PhBr/PhOTf/PhCl in oxidative addition to Pd(PPh₃)₂. View Source
- [2] Pyridazine.com blog. (2021). Oxidative addition of haloheteroarenes to palladium(0): rate constants determined for HetX (X=I, Br, Cl) in THF and DMF. View Source
- [3] LiteratureSummary. Relative reactivity of aryl chlorides, bromides, iodides, and triflates in Suzuki cross-coupling: general order I > Br >> Cl. View Source
